Bromocholine bromide

Physical Chemistry Organic Synthesis Thermal Analysis

Standard choline derivatives cannot substitute bromocholine bromide in advanced materials or catalysis. Its unique bromoethyl group enables order-disorder phase transitions (Tc = 329 K, Ps = 1.0 μC cm⁻²) and one-pot halogenation. - **Ferroelectric applications:** Switchable dielectrics, pyroelectric sensors, non-volatile memory elements. - **Analytical chemistry:** Stable isotope labeling (BETA/D₉-BETA) for UPLC-MS/MS of acidic phytohormones; 10-1000× sensitivity gains from 0.8 mg tissue. - **Synthesis:** Phase transfer catalyst + halogenating agent; DMSO solubility 25 mg/mL; mp 244 °C (dec.).

Molecular Formula C5H13BrN.Br
C5H13Br2N
Molecular Weight 246.97 g/mol
CAS No. 2758-06-7
Cat. No. B018153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromocholine bromide
CAS2758-06-7
Synonyms2-Bromo-N,N,N-trimethyl-ethanaminium Bromide;  Bromcholin;  Bromocholine Bromide;  Hypercyl;  Kathesin;  Trimethyl β-Bromoethylammonium Bromide;  _x000B_
Molecular FormulaC5H13BrN.Br
C5H13Br2N
Molecular Weight246.97 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCBr.[Br-]
InChIInChI=1S/C5H13BrN.BrH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1
InChIKeyOINMNSFDYTYXEQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromocholine Bromide Overview


Bromocholine bromide (CAS 2758-06-7), also known as (2-bromoethyl)trimethylammonium bromide, is a quaternary ammonium salt with the molecular formula C₅H₁₃Br₂N and a molecular weight of 246.97 g/mol [1]. It appears as a white to almost white crystalline powder and is characterized by a melting point of 244 °C (decomposition) . Structurally analogous to acetylcholine but featuring a bromoethyl group in place of the acetyl ester, this compound finds utility as a phase transfer catalyst in organic synthesis, a halogenating agent, and a biochemical reagent for life science research .

Synthesis Reagent Phase transfer catalyst and halogenating agent for organic transformations
Materials Research Molecular ferroelectric candidate for switchable dielectric and sensor studies
Analytical Derivatization Stable isotope labeling reagent for ultrasensitive LC-MS/MS plant hormone profiling
Biochemical Probe Acetylcholine analog for cholinergic receptor and enzymatic pathway research

Why Bromocholine Bromide Is Irreplaceable


Substituting bromocholine bromide with other choline derivatives—such as choline chloride or choline bromide—is scientifically unsound due to distinct physicochemical properties and divergent functional behavior. While all belong to the quaternary ammonium class, the presence of a bromoethyl substituent in bromocholine bromide confers a markedly lower melting point (244 °C vs. 298–305 °C for non-halogenated choline salts) and enables unique reactivity as a halogenating agent and phase transfer catalyst . More critically, bromocholine bromide exhibits molecular ferroelectric behavior—a property entirely absent in standard choline salts—making it irreplaceable in materials science applications [1]. Procurement decisions based solely on structural similarity risk experimental failure or missed functional opportunities.

Halogenating Reactivity
Bromoethyl group enables halogenation and phase transfer activity
Choline chloride / bromide lack bromoethyl substituent
Ferroelectric Behavior
Confirmed molecular ferroelectric with order-disorder phase transition
No ferroelectric properties reported in common choline salts

Bromocholine Bromide: Key Evidence


Thermal Processing Advantage

Bromocholine bromide exhibits a melting point of 244 °C with decomposition, which is significantly lower than that of structurally related choline salts. This thermal profile facilitates processing and reaction conditions that would be incompatible with choline chloride or choline bromide.

Lower Melting Point
Data to verify
244 °C vs. 298–305 °C
Supports processing-temperature screening for thermal windows
Literature values; confirm under actual reaction conditions
Physical Chemistry Organic Synthesis Thermal Analysis

Unique Ferroelectric Behavior

Bromocholine bromide is a molecular ferroelectric with a moderate phase transition temperature (T_c) of 329 K (56 °C) and a spontaneous polarization of 1.0 μC cm⁻². In contrast, choline chloride and choline bromide are not ferroelectrics and do not exhibit switchable polarization. [1][2]

Ferroelectric Phase
Class-level
Bromocholine Br: T_c 329 K, P_s 1.0 µC/cm²
Choline Cl/Br: No ferroelectric behavior
Supports ferroelectric material selection and polarization studies
XRD, dielectric, SHG evidence; review phase purity
Materials Science Ferroelectrics Molecular Electronics

Isotope Labeling for LC-MS/MS Sensitivity

Bromocholine bromide (BETA) and its deuterated analog D₉-BETA enable an in-advance stable isotope labeling strategy that enhances sensitivity for acidic plant hormone detection by 1–3 orders of magnitude compared to non-derivatized LC-MS/MS methods. This approach allows relative quantification from sub-milligram plant samples (0.8 mg dry weight). [1]

LC-MS/MS Sensitivity
Head-to-head
1–3 orders magnitude gain
Supports plant hormone profiling sensitivity in sub-mg samples
BETA/D₉-BETA derivatization; validate for target matrix
Analytical Chemistry Plant Hormone Analysis Mass Spectrometry

DMSO Solubility for Bioassays

Bromocholine bromide dissolves in DMSO at 25 mg/mL (101.23 mM), which is nearly equivalent to the 28 mg/mL solubility of choline chloride in the same solvent. This similarity allows for direct substitution in DMSO-based biological assay workflows without the need for extensive reformulation. [1][2]

DMSO Solubility
Cross-study
25 mg/mL (101 mM)
Supports DMSO-based assay preparation and protocol transfer
Compare solubility in final assay buffer; warming may be needed
Biochemical Assays Drug Discovery Solubility

Bromocholine Bromide Applications


Ferroelectric Materials Development

Leverage bromocholine bromide's confirmed ferroelectric behavior (T_c = 329 K, P_s = 1.0 μC cm⁻²) to design switchable dielectrics, non-volatile memory elements, or pyroelectric sensors. This application is uniquely enabled by the compound's order-disorder phase transition and is not achievable with standard choline salts. [1]

Ultrasensitive Plant Hormone Quantification

Employ bromocholine bromide (BETA) and D₉-BETA in an in-advance stable isotope labeling protocol for UPLC-MS/MS analysis of acidic phytohormones (e.g., auxins, jasmonates, abscisic acid). Achieve 10–1000× sensitivity gains and quantify from as little as 0.8 mg of tissue. This method is validated in Arabidopsis thaliana and is ideal for studies on hormone crosstalk and stress responses. [2]

Phase Transfer Catalysis

Utilize bromocholine bromide as a quaternary ammonium phase transfer catalyst to facilitate reactions between aqueous and organic phases. Its bromoethyl substituent provides additional reactivity as a halogenating agent, enabling one-pot bromination and transfer steps.

Cholinergic System Probe

Exploit the structural similarity to acetylcholine to investigate cholinergic receptor interactions or enzymatic pathways. The compound's distinct thermal stability (MP 244 °C) and DMSO solubility (25 mg/mL) support its use in cell-based assays and in vitro pharmacology. [3]

Application
Selection Property
Validation Focus
Ferroelectric materials research
Reported ferroelectric phase transition
Polarization switching and domain characterization
Plant hormone quantification
Isotope-labeling derivatization efficiency
Sensitivity gain in target biological matrix
Phase transfer catalysis
Quaternary ammonium with bromoethyl group
Reaction yield and halogenation selectivity
Cholinergic probe studies
Structural acetylcholine analog
Receptor binding and enzymatic pathway assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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